2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide
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Overview
Description
The compound appears to contain a 3,4-dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline derivatives can be achieved using the Castagnoli–Cushman reaction . Another method involves a Bischler-Napieralski-type synthesis from phenylethanols and nitriles .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The 3,4-dihydroisoquinoline moiety could potentially undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds, such as 2-tert-Butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate, are solid at room temperature .Scientific Research Applications
Synthesis and Structure
- Compounds related to 3,4-dihydroisoquinoline have been synthesized and characterized, offering insights into their structural properties. For instance, diamino derivatives of pyrano[3,4-c]pyridines and 5,6,7,8-tetrahydroisoquinolines have been studied using NMR spectroscopy and X-ray diffraction analysis (Paronikyan et al., 2018).
Antimicrobial and Anticoagulant Activities
- Some derivatives of the 3,4-dihydroisoquinoline series have shown promising antimicrobial activity. This includes novel synthesis of compounds showing antibacterial properties (Rao et al., 2020).
- Additionally, certain compounds in this class have exhibited inhibitory activity against blood coagulation factors, highlighting their potential in anticoagulant therapy (Potapov et al., 2021).
Antioxidant Properties
- Derivatives of 4-hydroxyquinolinone, closely related to the structure , have been synthesized and evaluated for their antioxidant properties in lubricating greases, indicating their potential in industrial applications (Hussein et al., 2016).
Antitumor and Antifungal Activities
- Quinazolinone derivatives, which are structurally related, have been studied for their antitumor and antifungal activities, showing potential in medical applications (El-bayouki et al., 2011).
Applications in Cancer Diagnosis
- Compounds of the 3,4-dihydroisoquinoline series have been analyzed for their potential in the diagnosis of human cancer cells, tissues, and tumors, using advanced spectroscopic methods (Alireza et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that a carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by the compound affects the metabolism of certain substrates, such as dinitrobenzamide . This could potentially disrupt the normal functioning of the AKR1C3 enzyme, leading to downstream effects on the biochemical pathways in which it is involved.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3, which can disrupt the enzyme’s normal function and potentially lead to therapeutic effects in diseases where AKR1C3 is implicated, such as breast and prostate cancer .
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14(2)21-20(24)13-26-19-12-25-17(9-18(19)23)11-22-8-7-15-5-3-4-6-16(15)10-22/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVBZFZHKVFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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